1-Bromo-2-(cyclopropylsulfonyl)benzene
Description
1-Bromo-2-(cyclopropylsulfonyl)benzene is a brominated aromatic compound featuring a cyclopropylsulfonyl group at the ortho position relative to the bromine substituent. For instance, 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9) shares the same functional groups but differs in substituent placement (para vs. ortho), leading to distinct steric and electronic effects . The cyclopropylsulfonyl group is an electron-withdrawing moiety, which activates the aromatic ring for nucleophilic substitution reactions at the bromine site. This compound is hypothesized to exhibit applications in medicinal chemistry and materials science, akin to its methylsulfonyl and isopropylsulfonyl analogs .
Properties
CAS No. |
1299474-18-2 |
|---|---|
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-bromo-2-cyclopropylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-1-2-4-9(8)13(11,12)7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
UMMWZYLTPUYOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Positional Isomers
- 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9): The para-substituted isomer has a molecular formula of C₉H₉BrO₂S (MW 261.19 g/mol).
- 1-Bromo-3-(methylsulfonyl)benzene (CAS 70399-02-9): This meta-substituted derivative features a methylsulfonyl group, which is less sterically demanding than cyclopropylsulfonyl. The methyl group’s lower electron-withdrawing capacity may result in slower reaction kinetics in cross-coupling reactions .
Functional Group Replacements
- 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene : This compound combines methylsulfonyl and trifluoromethyl groups, creating a strongly electron-deficient aromatic system. The trifluoromethyl group enhances lipophilicity, making it advantageous in agrochemical design .
- 1-Bromo-2-(difluoromethoxy)benzene (CAS 175278-33-8): Replacing sulfonyl with difluoromethoxy converts the molecule into an electron-poor aryl ether. This substitution alters reactivity, favoring electrophilic aromatic substitution over nucleophilic pathways .
Physicochemical Properties
*Hypothesized data based on analogs; †Typical purity for similar compounds ; ‡Common physical state for brominated aromatics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
